
Spectroscopic Profile of 15-
Bromopentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 15-Bromopentadecanoic acid

Cat. No.: B179503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 15-bromopentadecanoic acid, a long-chain halogenated fatty acid. While experimental

spectra for this specific compound are not readily available in public databases, this document

extrapolates from established spectroscopic principles and data for analogous structures to

present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics. This guide also includes generalized

experimental protocols for obtaining such data, intended to support research and development

activities involving this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 15-bromopentadecanoic
acid. These predictions are based on the analysis of its constituent functional groups—a long

aliphatic chain, a terminal carboxylic acid, and a terminal bromo-group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 15-bromopentadecanoic acid is expected to be characterized

by signals corresponding to the methylene protons of the long alkyl chain, the protons adjacent

to the carboxylic acid, and the protons adjacent to the bromine atom.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H HOOC-

~3.40 Triplet 2H Br-CH₂-

~2.35 Triplet 2H -CH₂-COOH

~1.85 Quintet 2H Br-CH₂-CH₂-

~1.63 Quintet 2H -CH₂-CH₂-COOH

~1.25 Multiplet (broad) 20H -(CH₂)₁₀-

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons

bonded to the bromine and the carboxylic acid group, and the carbons of the long methylene

chain.

Chemical Shift (δ, ppm) Assignment

~179-180 COOH

~34 Br-CH₂-

~33 -CH₂-COOH

~32 Br-CH₂-CH₂-

~28-30 -(CH₂)₁₀-

~25 -CH₂-CH₂-COOH

Infrared (IR) Spectroscopy
The IR spectrum of 15-bromopentadecanoic acid will be dominated by the characteristic

absorptions of the carboxylic acid group and the alkyl chain.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (from COOH)

2850-2960 Strong, Sharp C-H stretch (alkyl chain)

~1710 Strong, Sharp C=O stretch (from COOH)

~1465 Medium C-H bend (methylene)

~1210-1320 Medium C-O stretch (from COOH)

~920 Medium, Broad
O-H bend (out-of-plane, from

COOH)

~560-690 Medium-Weak C-Br stretch

Mass Spectrometry (MS)
The mass spectrum, likely obtained using electron ionization (EI), will show the molecular ion

peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a

significant M+2 peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

m/z Relative Abundance Assignment

320/322 Moderate [M]⁺ (Molecular ion)

241 Variable [M - Br]⁺

275/277 Variable [M - COOH]⁺

60 Strong
[CH₃COOH]⁺ (McLafferty

rearrangement)

45 Strong [COOH]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for long-chain fatty

acids like 15-bromopentadecanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b179503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 15-bromopentadecanoic acid in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on

the solubility of the compound and the desired chemical shift reference.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift calibration (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal resolution.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees,

relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H

NMR due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

IR Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
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transparent pellet using a hydraulic press.

Thin Film: If the sample is a low-melting solid or an oil, it can be placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR

absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the pure solvent).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, this can be done via a direct insertion probe or by injection into a

gas chromatograph (GC-MS).

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

creating fragment ions and providing structural information.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. The presence of bromine should be confirmed by the

characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 15-bromopentadecanoic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Synthesis & Purification of
15-Bromopentadecanoic Acid

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectral Data
(Chemical Shifts, Coupling)

IR Spectral Data
(Functional Groups)

MS Spectral Data
(Molecular Weight, Fragmentation)

Structural Confirmation of
15-Bromopentadecanoic Acid

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 15-bromopentadecanoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 15-Bromopentadecanoic Acid:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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